Product packaging for Bis(I-propylcyclopentadienyl)chromium(Cat. No.:CAS No. 329735-69-5)

Bis(I-propylcyclopentadienyl)chromium

Cat. No.: B6593006
CAS No.: 329735-69-5
M. Wt: 266.34 g/mol
InChI Key: LRGZBMRTQSIIFM-UHFFFAOYSA-N
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Description

Historical Context of Metallocene Chemistry and Chromium Analogues

The field of metallocene chemistry was launched by the serendipitous discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. wikipedia.orgresearchgate.net This remarkably stable, orange crystalline solid featured a novel "sandwich" structure, with an iron atom situated between two parallel cyclopentadienyl (B1206354) (Cp) rings. uga-editions.comwikipedia.orgresearchgate.net The elucidation of this structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they were awarded the Nobel Prize in Chemistry in 1973, ignited a surge of research into analogous compounds with other metals, known as metallocenes. wikipedia.org

Following the discovery of ferrocene, Fischer and his team synthesized other metallocenes, including chromocene (B72048), (C₅H₅)₂Cr. wikipedia.org Chromocene, a dark red crystalline solid, shares the same sandwich structure as ferrocene but has different electronic properties and reactivity due to the chromium center. wikipedia.orgamericanelements.com The synthesis of chromocene was first described by Fischer and is commonly achieved by reacting a chromium(II) salt, such as chromium(II) chloride, with sodium cyclopentadienide. wikipedia.org The discovery and study of chromocene and other metallocenes fundamentally expanded the understanding of chemical bonding and opened new frontiers in catalysis and materials science. uga-editions.comresearchgate.net

Rational Design Principles for Substituted Cyclopentadienyl Ligands in Organometallic Systems

The cyclopentadienyl (Cp) ligand has proven to be an exceptionally versatile platform in organometallic chemistry. A key strategy for advancing the field has been the rational design of substituted Cp ligands. By attaching various functional groups to the five-membered ring, chemists can systematically tune the steric and electronic properties of the resulting metallocene complex.

The introduction of substituents allows for fine-tuning of a catalyst's performance, including its activity, selectivity, and stability. For instance, bulky substituents can create a more sterically hindered metal center, which can influence the stereoselectivity of a catalytic reaction. Electron-donating groups, such as alkyl groups, increase the electron density on the metal, which can affect its reactivity and redox potential. Conversely, electron-withdrawing groups decrease electron density. This ability to modify the ligand framework is a cornerstone of modern catalyst design, enabling the development of highly specialized organometallic compounds for specific synthetic challenges, including asymmetric catalysis using chiral Cp ligands. researchgate.netscilit.com The isopropyl groups in Bis(I-propylcyclopentadienyl)chromium are an example of this design principle, modifying the compound's volatility and reactivity compared to the unsubstituted parent, chromocene.

Overview of this compound in Contemporary Organometallic Research

This compound, with the chemical formula [(C₃H₇)C₅H₄]₂Cr, is a modern example of a rationally designed chromocene derivative. It is a red, air-sensitive liquid, a physical state that contrasts with the solid nature of its parent compound, chromocene. This difference in physical properties, largely due to the presence of the isopropyl substituents, is significant for its applications.

In contemporary research, this compound is primarily utilized as a precursor in chemical vapor deposition (CVD) and related techniques for creating thin films. Organochromium precursors are sought for the low-temperature deposition of chromium-based materials, including chromium carbides, nitrides, and oxides. researchgate.net The choice of ligands on the metal center is critical as it influences the precursor's volatility, stability, and decomposition pathway, which in turn dictate the purity, composition, and properties of the resulting film. researchgate.netrsc.org The alkyl substitution in this compound enhances its volatility, a key requirement for CVD precursors. Its use facilitates the growth of high-purity chromium-containing thin films for applications in electronics and advanced coatings.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₂₂Cr
Molecular Weight 266.35 g/mol
Appearance Red liquid
Sensitivity Air sensitive
Synonyms Bis(isopropylcyclopentadienyl)chromium

This table contains data sourced from chemical suppliers and databases.

Current Research Landscape and Future Directions in Organochromium Precursor Development

The current research landscape for organometallic precursors is driven by the demand for higher performance, more efficient, and sustainable chemical processes. agc-plasma.com A significant trend is the development of precursors for advanced materials synthesis, particularly through methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD). rsc.orgagc-plasma.com

For organochromium precursors, research is focused on several key areas:

Polymerization Catalysis: Chromocene itself forms the basis of the highly significant Union Carbide catalyst for ethylene (B1197577) polymerization. wikipedia.org Future research involves designing substituted chromocenes to gain more precise control over the polymerization process, influencing the molecular weight and branching of the resulting polyethylene (B3416737).

Thin Film Deposition: There is a continuous drive to develop precursors that can deposit high-quality, uniform films at lower temperatures. researchgate.net This reduces the thermal budget of manufacturing processes, enabling the use of more sensitive substrates. The design of new organochromium compounds with tailored volatility and decomposition characteristics, like this compound, is central to this effort.

Advanced Materials: Research is expanding into the use of organochromium precursors to synthesize novel materials with specific electronic, magnetic, or optical properties. agc-plasma.com This includes the creation of nanostructured materials and complex alloys where precise control over composition is essential.

The future of organochromium precursor development will likely involve the integration of computational modeling to predict precursor properties and decomposition mechanisms, accelerating the discovery of new molecules for specific applications in catalysis and materials science. rsc.orgagc-plasma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22Cr B6593006 Bis(I-propylcyclopentadienyl)chromium CAS No. 329735-69-5

Properties

InChI

InChI=1S/2C8H11.Cr/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGZBMRTQSIIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Cr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329735-69-5
Record name 329735-69-5
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Synthetic Methodologies and Advanced Precursor Chemistry of Bis I Propylcyclopentadienyl Chromium

Elucidation of Synthetic Routes for High-Purity Bis(isopropylcyclopentadienyl)chromium

The foundational step in synthesizing the title compound is the preparation of the isopropylcyclopentadiene (iPrCp) ligand. Several routes have been developed to afford this precursor, often as a mixture of isomers.

One established method involves the reduction of 6,6-dimethylfulvene. In this process, a solution of 6,6-dimethylfulvene in anhydrous ether is treated with lithium aluminum hydride. prepchem.com The reaction proceeds via the reduction of the exocyclic double bond of the fulvene, leading to the formation of the isopropylcyclopentadienyl anion, which is subsequently protonated during workup. The final product, 5-isopropylcyclopentadiene, can be isolated by vacuum distillation. prepchem.com

Another common approach is the direct alkylation of cyclopentadiene. This can be achieved by first deprotonating cyclopentadiene with a strong base to form a cyclopentadienyl (B1206354) metal salt, followed by reaction with an isopropylating agent like 2-bromopropane. google.comgoogle.com For instance, cyclopentadiene can be reacted with potassium hydroxide in dimethyl sulfoxide to form potassium cyclopentadienyl, which is then reacted with 2-bromopropane. google.com Variations of this one-step process involve adding potassium hydroxide to a mixture of cyclopentadiene and 2-bromopropane in dimethyl sulfoxide. google.com The resulting isopropylcyclopentadiene is often a mixture of isomers, which may require a subsequent heating step to isomerize the 5-substituted product to the desired 1-isopropylcyclopentadiene. google.comgoogle.com

Method Reactants Key Reagents Solvent Typical Yield
Fulvene Reduction6,6-DimethylfulveneLithium aluminum hydride (LiAlH4), HClDiethyl ether~71% prepchem.com
Direct AlkylationCyclopentadiene, 2-BromopropanePotassium hydroxide (KOH)Dimethyl sulfoxide (DMSO)High selectivity reported google.com

This table summarizes common synthetic routes for the isopropylcyclopentadiene precursor.

The formation of the chromium metallocene is typically achieved via a salt metathesis reaction. This protocol is analogous to the first synthesis of the parent compound, chromocene (B72048), which involves the reaction of chromium(II) chloride with sodium cyclopentadienide. wikipedia.org

For bis(isopropylcyclopentadienyl)chromium, the process involves two key steps performed under a strictly inert atmosphere (e.g., nitrogen or argon):

Deprotonation of the Ligand: Isopropylcyclopentadiene is first deprotonated using a strong base to generate the corresponding isopropylcyclopentadienyl anion. Common bases for this purpose include sodium metal, sodium hydride (NaH), or an organolithium reagent such as n-butyllithium. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF). The completion of the deprotonation is often indicated by the cessation of hydrogen gas evolution (if using a metal hydride) or a color change. The resulting salt is sodium isopropylcyclopentadienide or lithium isopropylcyclopentadienide. sigmaaldrich.com

Reaction with Chromium(II) Chloride: A slurry of anhydrous chromium(II) chloride (CrCl₂) in a solvent such as THF is then treated with the solution of the alkali metal isopropylcyclopentadienide. The metathesis reaction proceeds, precipitating the alkali metal chloride (e.g., NaCl or LiCl) and forming the soluble bis(isopropylcyclopentadienyl)chromium complex in solution.

Optimization of this protocol involves ensuring the high purity and complete dryness of the reagents and solvents, as the presence of water or oxygen can lead to the formation of chromium oxides and other impurities. The stoichiometry of the reactants must be carefully controlled to ensure complete reaction and to simplify subsequent purification steps.

Organochromium complexes like bis(isopropylcyclopentadienyl)chromium are highly sensitive to air and moisture, necessitating specialized handling techniques for their isolation and purification. chemwhat.com All manipulations must be performed under an inert atmosphere using either a Schlenk line or a glovebox. caltech.eduwhiterose.ac.ukyoutube.com

Isolation: After the complexation reaction is complete, the first step is to separate the desired product from the precipitated inorganic salts (e.g., NaCl). This is achieved by filtration under inert atmosphere. chemistryviews.org A common method involves using a filter cannula, which is a long stainless-steel needle with a filter tip, to transfer the solution containing the product to another Schlenk flask, leaving the solid byproducts behind. youtube.comchemistryviews.org Alternatively, a glass frit filter apparatus designed for air-sensitive work can be used. youtube.com

Purification: Once the salt is removed, the solvent is typically removed from the filtrate under reduced pressure, yielding the crude product as a solid or oil. chemistryviews.org Further purification is often necessary and can be achieved by several methods:

Sublimation: Like chromocene, bis(isopropylcyclopentadienyl)chromium can often be purified by vacuum sublimation. wikipedia.org This technique is effective for separating the volatile metallocene from non-volatile impurities.

Crystallization: Recrystallization from a suitable non-polar organic solvent (e.g., pentane or hexane) at low temperatures is a highly effective purification method. This can be performed by slowly cooling a saturated solution or by using vapor diffusion or solvent layering techniques to grow high-purity crystals. reddit.com

Trituration: If the product is a solid but difficult to crystallize, it can be washed or triturated with a solvent in which the impurities are soluble but the product is not. Centrifugation can be used to separate the solid product from the wash solvent. reddit.com

Stabilization and Storage: Due to its air-sensitivity, purified bis(isopropylcyclopentadienyl)chromium must be stored under an inert atmosphere, typically in a sealed container within a glovebox or in a Schlenk flask under positive argon or nitrogen pressure. For long-term storage, it is often kept at low temperatures (e.g., in a freezer at -20°C) to minimize thermal decomposition. sigmaaldrich.com

Novel Approaches to Ligand Architecture and Steric Modulation in Chromium Metallocenes

The architecture of the cyclopentadienyl (Cp) ligand plays a critical role in determining the physical and chemical properties of chromium metallocenes. The introduction of substituents onto the Cp ring, such as the isopropyl group in bis(isopropylcyclopentadienyl)chromium, is a key strategy for modulating the steric and electronic environment around the chromium center.

The isopropyl group is a bulkier substituent than the hydrogen atoms on the parent chromocene or the ethyl groups on bis(ethylcyclopentadienyl)chromium. chemscene.com This increased steric bulk has several significant consequences:

Kinetic Stabilization: The bulky ligands can sterically shield the central chromium atom from attack by other reagents, thereby increasing the kinetic stability of the complex and potentially allowing for the isolation of species that would otherwise be too reactive.

Solubility: Alkyl substituents generally increase the solubility of the metallocene in non-polar organic solvents like alkanes and aromatic hydrocarbons, which facilitates their handling and reactivity studies in solution.

Structural Changes: The steric repulsion between the isopropyl groups on opposing rings can influence the conformation of the molecule in the solid state, affecting bond lengths and angles around the chromium atom.

Researchers have explored a range of substituents to fine-tune these properties. For example, using the much larger pentamethylcyclopentadienyl (Cp*) ligand leads to decamethylchromocene, Cr(C₅(CH₃)₅)₂, a compound with significantly enhanced stability and different reactivity compared to chromocene. sigmaaldrich.com The synthesis of even more sterically demanding ligands, such as pentaisopropylcyclopentadiene, has been reported, highlighting the ongoing effort to create extremely bulky ligand frameworks to stabilize unusual oxidation states or coordination geometries. researchgate.net The steric and electronic effects of different alkyl groups on the benzene ring in tricarbonyl(alkylbenzene)chromium complexes have also been studied, providing insights into how substituent size influences molecular conformation and reactivity. rsc.org

Mechanistic Investigations of Bis(isopropylcyclopentadienyl)chromium Formation Reactions

The formation of bis(isopropylcyclopentadienyl)chromium via the reaction of an alkali metal isopropylcyclopentadienide with chromium(II) chloride is a classic example of a salt metathesis or salt elimination reaction. While specific mechanistic studies on this exact compound are not extensively detailed in the literature, the mechanism can be inferred from the well-understood principles of organometallic synthesis.

The reaction proceeds in a highly polar solvent like THF, which is crucial for solvating the ionic intermediates. The primary driving force for the reaction is the formation of a thermodynamically stable and insoluble alkali metal halide (e.g., NaCl), which precipitates from the reaction mixture, driving the equilibrium towards the products according to Le Châtelier's principle.

The key mechanistic steps are:

Dissociation/Solvation: In THF, both the sodium isopropylcyclopentadienide (Na⁺[iPrCp]⁻) and chromium(II) chloride (CrCl₂) exist as solvated species.

Ligand Exchange: The isopropylcyclopentadienyl anion acts as a nucleophile, displacing a chloride ion from the chromium center. This likely occurs in a stepwise fashion:

[iPrCp]⁻ + CrCl₂ → [Cr(iPrCp)Cl] + Cl⁻

[iPrCp]⁻ + [Cr(iPrCp)Cl] → Cr(iPrCp)₂ + Cl⁻

Precipitation: The displaced chloride ions combine with the sodium cations in solution to form sodium chloride, which precipitates due to its low solubility in THF.

Computational Chemistry and Theoretical Investigations of Bis I Propylcyclopentadienyl Chromium

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical studies are foundational to understanding the behavior of Bis(isopropylcyclopentadienyl)chromium. These methods probe the distribution of electrons within the molecule, which dictates its bonding, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the ground-state geometry and other properties of metallocenes. By approximating the complex many-electron problem, DFT allows for the calculation of key structural parameters. For Bis(isopropylcyclopentadienyl)chromium, a DFT calculation would typically involve geometry optimization to find the lowest energy arrangement of atoms.

The introduction of isopropyl substituents on the cyclopentadienyl (B1206354) (Cp) rings is expected to influence the geometry compared to the parent chromocene (B72048) (Cr(C₅H₅)₂). The electron-donating nature of alkyl groups typically leads to a slight increase in the metal-ligand bond lengths. DFT calculations using generalized gradient approximation (GGA) functionals like PBE0 or BP86 are well-suited for such systems. rsc.org A stability analysis following the calculation is essential to verify that the obtained electronic solution is a true minimum. rsc.org While specific experimental data for Bis(isopropylcyclopentadienyl)chromium is not widely published, theoretical calculations can provide reliable predictions based on well-established principles observed in similar molecules like chromocene, which has an average Cr-C bond length of 215.1 pm. wikipedia.org

Table 1: Predicted Ground State Properties from DFT Calculations This table illustrates the type of data generated from DFT calculations. The values are qualitative predictions based on known effects in related metallocenes.

PropertyPredicted Value/CharacteristicBasis of Prediction
Cr–C Bond Length Expected to be slightly longer than in chromocene (~215.1 pm)The electron-donating isopropyl groups increase electron density on the rings, weakening the Cr-Cp interaction slightly.
C–C Bond Length (ring) Averaged around 1.40-1.43 Å, similar to other metallocenes.Aromaticity of the cyclopentadienyl rings dominates this parameter. wikipedia.org
Ring Conformation Eclipsed (D₅h point group) is likely the ground state, similar to chromocene.Electron diffraction studies of the parent chromocene suggest an eclipsed conformation. wikipedia.org
Isopropyl Group Orientation Oriented to minimize steric hindrance with the opposing ring and adjacent groups.Steric repulsion is a primary factor in determining the conformation of substituted side chains.
NPA Charge on Cr Positive, with its magnitude influenced by the electron-donating effect of the isopropyl groups.Natural Population Analysis (NPA) in related ferrocene (B1249389) systems shows charges depend heavily on substituents. researchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic properties. In chromocene and its derivatives, the FMOs are typically composed of the metal's 3d orbitals and the π-orbitals of the Cp rings. sdu.dk The HOMO-LUMO gap is a critical parameter that relates to the kinetic stability of the complex.

For Bis(isopropylcyclopentadienyl)chromium, the electron-donating isopropyl groups are expected to raise the energy of the π-system of the rings. This, in turn, would raise the energy of the HOMO, which has significant ligand character, thereby reducing the HOMO-LUMO gap compared to unsubstituted chromocene. This smaller energy gap can influence the molecule's color and its susceptibility to oxidation. Computational methods can precisely calculate the energies and compositions of these orbitals, providing insight into potential electronic transitions that are responsible for its absorption spectrum.

Table 2: Character of Key Frontier Molecular Orbitals

Molecular OrbitalPrimary CharacterBonding NatureExpected Influence of Isopropyl Group
LUMO Metal d-orbital (e₁g*)Metal-Ligand AntibondingEnergy level is less affected than HOMO.
HOMO Metal d-orbital (a₁g')Non-bonding or weakly Metal-Ligand BondingEnergy level is raised due to electron-donating effect.
HOMO-1 Metal d-orbital (e₂g)Primarily Metal-Ligand BondingEnergy level is raised due to electron-donating effect.

Theoretical Examination of Molecular Conformations and Dynamics

Metallocenes are known for the low barrier to rotation of their cyclopentadienyl rings. wikipedia.org For Bis(isopropylcyclopentadienyl)chromium, theoretical methods can explore the conformational landscape, including the rotation of the Cp rings relative to each other and the rotation of the isopropyl groups themselves. Molecular dynamics (MD) simulations or potential energy surface scans can be used to calculate the energy barriers for these rotations. The presence of the bulky isopropyl groups is expected to create a higher rotational barrier for the Cp rings compared to chromocene, potentially leading to preferred conformers that minimize steric clash. Understanding these dynamics is important as the molecular conformation can affect its reactivity and interaction with surfaces or other molecules.

Computational Modeling of Surface Interactions Relevant to Deposition Processes

Bis(isopropylcyclopentadienyl)chromium is a potential precursor for the deposition of chromium-containing thin films via CVD or Atomic Layer Deposition (ALD). Computational modeling is essential for understanding the initial stages of these processes, namely the adsorption of the precursor molecule on a substrate surface. numberanalytics.com

Using methods like MD simulations with appropriate force fields or DFT calculations on a slab model of the surface, researchers can investigate:

Adsorption Energy: The strength of the interaction between the precursor and the surface.

Adsorption Geometry: The preferred orientation of the molecule on the surface, which can influence decomposition pathways.

Surface Diffusion: The mobility of the precursor on the surface, which affects film uniformity. researchgate.net

Simulations can model the interaction of the molecule's π-systems and alkyl groups with various surfaces (e.g., silicon, silicon dioxide, or metal nitrides). For example, π-π stacking can be a significant contribution to adsorption on graphitic surfaces. mdpi.com These theoretical insights help in optimizing deposition temperatures and predicting reaction byproducts.

Predictive Simulations for Novel Ligand Design and Complex Stability

Computational chemistry serves as a tool for the rational design of new metallocene complexes with tailored properties. researchgate.net By systematically modifying the ligands in silico, it is possible to predict how these changes will affect the complex's stability, volatility, and reactivity before attempting a lengthy synthesis.

For example, a computational study could compare the thermal stability of Bis(isopropylcyclopentadienyl)chromium with other derivatives (e.g., ethyl, t-butyl, or silyl (B83357) substituted). By calculating properties like bond dissociation energies or decomposition reaction pathways, a rank-ordering of precursor stability can be established. researchgate.net Machine learning models, trained on data from computational experiments or existing literature, are also emerging as a way to accelerate the discovery of new stable and reactive molecules. researchgate.netelifesciences.org

Table 3: Example of a Predictive Computational Study for Ligand Design This table outlines a hypothetical screening study to evaluate different ligands for stability, a key property for ALD/CVD precursors.

Ligand Substituent on Cp RingCalculated Property (Example)Predicted OutcomeRationale
Hydrogen (Chromocene)M-Cp Bond Dissociation EnergyBaseline stability.Reference compound with no electronic or steric effects from substituents.
Isopropyl M-Cp Bond Dissociation EnergyPotentially moderate stability; good volatility.Balance between increased volatility from alkyl groups and potential steric strain.
EthylM-Cp Bond Dissociation EnergySimilar or slightly lower thermal stability compared to isopropyl due to less steric bulk.Alkyl groups generally lower decomposition temperatures compared to H.
tert-ButylM-Cp Bond Dissociation EnergyPotentially lower thermal stability but higher volatility.Increased steric hindrance from the bulky t-butyl group can weaken the M-Cp bond.
Trimethylsilyl (TMS)M-Cp Bond Dissociation EnergyMay offer enhanced thermal stability.Silyl groups can alter the electronic profile and decomposition pathways, sometimes increasing stability.

Applications of Bis I Propylcyclopentadienyl Chromium in Advanced Materials Deposition

Chemical Vapor Deposition (CVD) of Chromium-Containing Thin Films

Chemical Vapor Deposition is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. plasma-ald.com Bis(isopropylcyclopentadienyl)chromium is noted as a suitable precursor for the CVD of transition metals due to its volatility and thermal decomposition properties. nih.gov

Investigation of Precursor Volatility and Thermal Decomposition Pathways in CVD

The viability of a precursor in CVD is heavily dependent on its volatility and thermal stability. Organometallic compounds like Bis(isopropylcyclopentadienyl)chromium are selected for their ability to be transported in the vapor phase to a reaction chamber. plasma-ald.com The thermal decomposition of the precursor on a heated substrate is a critical step in film formation. nih.gov While specific, detailed studies on the explicit thermal decomposition pathways of Bis(isopropylcyclopentadienyl)chromium are not extensively documented in the reviewed literature, the general mechanism for such metallocenes involves the breaking of the metal-ligand bonds at elevated temperatures, leading to the deposition of the metallic species. The isopropylcyclopentadienyl ligands are designed to be stable enough to facilitate vapor transport but labile enough to decompose at appropriate deposition temperatures.

Research on analogous compounds, such as bis(benzene)chromium, has been conducted through high-temperature microcalorimetry to determine the enthalpies of disruption of the Cr-ligand bonds, providing insight into the energetics of decomposition. rsc.org The thermal decomposition of molybdenum bis-imides, another class of CVD precursors, has been shown to proceed through pathways like γ-H activation, with the stability and volatility influenced by the nature of the chelating ligands. google.comresearchgate.net This suggests that the decomposition of Bis(isopropylcyclopentadienyl)chromium likely involves complex reactions influenced by its specific ligand structure.

Growth Kinetics and Reaction Mechanisms of Chromium Film Deposition

Studies on the MOCVD of other chromium-containing films, such as chromium carbide from bis(benzene)chromium, have shown that the use of solutions and techniques like direct liquid injection can allow for better control over the growth rates and microstructure of the coatings. researchgate.net Kinetic studies on the removal of chromium (VI) from aqueous solutions have also been explored, though this is in a different context than thin film deposition. researching.cn The study of reaction kinetics in the deposition of nitrides and borides has highlighted the importance of controlling thermodynamic and kinetic factors to achieve high-purity, high-quality thin films. rsc.org

Influence of Process Parameters on Film Microstructure and Composition

The properties of the deposited chromium films are highly dependent on the CVD process parameters. Key parameters include substrate temperature, reactor pressure, and the flow rate of the precursor and any carrier or reactant gases.

Process Parameter General Influence on Chromium Film Properties
Substrate Temperature Affects crystallinity, grain size, and phase formation. Higher temperatures can lead to denser, more crystalline films but may also introduce unwanted phases or reactions. nih.gov
Pressure Influences the mean free path of gas molecules and the boundary layer thickness, affecting film uniformity and conformality. nih.gov
Precursor Flow Rate Directly impacts the growth rate and can affect film composition and purity.
Carrier Gas Can influence precursor transport and reaction kinetics.
Reactant Gas (if any) The presence of co-reactants like oxygen or nitrogen sources can lead to the deposition of oxides (e.g., Cr2O3) or nitrides, respectively. researchgate.net

For example, in the deposition of chromium aluminum nitride coatings, increasing the deposition temperature up to 450 °C resulted in improved mechanical properties due to a denser, more crystalline microstructure. nih.gov Similarly, studies on thin chromium films have shown that the microstructure is dictated by the deposition environment and film thickness. The addition of chromium to other materials has also been shown to significantly affect the resulting microstructure and mechanical behavior.

Development of High-Purity Chromium Films for Microelectronic Applications

The microelectronics industry demands thin films with high purity and specific electrical properties. Organometallic precursors like Bis(isopropylcyclopentadienyl)chromium are utilized because they can be synthesized to high purity levels, which is crucial for preventing contamination in semiconductor devices. The deposition of high-purity chromium films is important for applications such as metallization layers, diffusion barriers, and in the fabrication of photomasks. While the potential for creating high-purity films with this precursor is high, specific data on the purity levels and electrical characterization of films derived from Bis(isopropylcyclopentadienyl)chromium is not extensively detailed in the available literature. However, the general advantage of MOCVD lies in its ability to produce highly pure deposits under the right conditions. nih.gov

Atomic Layer Deposition (ALD) Employing Bis(isopropylcyclopentadienyl)chromium

Atomic Layer Deposition is a thin film deposition technique based on sequential, self-limiting surface reactions. This method allows for atomic-level control over film thickness and produces highly conformal and uniform films, which is critical for modern microelectronic devices. Bis(isopropylcyclopentadienyl)chromium is a candidate precursor for the ALD of chromium-containing films. plasma-ald.comresearchgate.net

Elucidation of Self-Limiting Growth Mechanisms in ALD Processes

The hallmark of ALD is the self-limiting nature of the precursor-surface reactions. An ALD cycle typically consists of four steps:

Pulse A: The first precursor, in this case, Bis(isopropylcyclopentadienyl)chromium, is introduced into the reactor and chemisorbs onto the substrate surface. The reaction stops once all available surface sites are occupied.

Purge A: Excess precursor and any gaseous byproducts are removed from the reactor, typically with an inert gas.

Pulse B: A second reactant (co-reactant) is pulsed into the reactor. This co-reactant reacts with the chemisorbed precursor layer on the surface to form the desired material.

Purge B: Excess co-reactant and byproducts are purged from the reactor.

This cycle is repeated to build up the film layer by layer. The self-limiting nature ensures that each cycle deposits a consistent amount of material, leading to precise thickness control.

While the specific surface reaction mechanisms for Bis(isopropylcyclopentadienyl)chromium in an ALD process are not detailed in the provided search results, general mechanisms for cyclopentadienyl-based precursors have been studied. For instance, in the ALD of ruthenium and cobalt from cyclopentadienyl (B1206354) precursors, the elimination of the Cp ligands is a key step, which can be influenced by the nature of the substrate surface.

The growth per cycle (GPC) is a critical parameter in ALD and is dependent on the precursor, co-reactant, and deposition temperature. For example, in the ALD of Y2O3 using a (iPrCp)2Y(iPr-amd) precursor and water, a self-limited growth with a GPC of 0.06 nm/cycle was observed within an ALD window of 350 °C to 450 °C. Similar characterization would be necessary to define the process for Bis(isopropylcyclopentadienyl)chromium.

Studies on Ligand Exchange and Surface Reaction Chemistry During ALD Cycles

The successful implementation of Atomic Layer Deposition (ALD) hinges on the self-limiting nature of the surface reactions between the precursor and the substrate. For cyclopentadienyl (Cp) based precursors like Bis(isopropylcyclopentadienyl)chromium, the ligand exchange mechanism is a critical aspect of the deposition process. tue.nl

During an ALD cycle using a metal-organic precursor, the process typically involves the reaction of the precursor with surface hydroxyl (-OH) groups. researchgate.net In the case of a cyclopentadienyl precursor, the initial reaction would likely involve the protonation of a Cp ligand to form volatile CpH, which is then purged from the reaction chamber. researchgate.net The remaining part of the precursor molecule chemisorbs onto the surface. Subsequent exposure to a co-reactant, such as oxygen or ozone, facilitates the removal of the remaining ligands and the formation of a chromium oxide or metallic chromium layer, depending on the process conditions. rsc.orgyoutube.com

The isopropyl substitution on the cyclopentadienyl rings can influence the reactivity and thermal stability of the precursor. These bulky groups can affect the adsorption kinetics and the completeness of the ligand removal, which in turn impacts the purity and properties of the deposited film. researchgate.net Studies on similar heteroleptic alkoxide precursors have shown that the presence of a Cp ligand can modify the surface reaction, preventing undesirable side reactions like β-hydride elimination that can occur with other ligand types. nih.govelsevierpure.com This suggests that the cyclopentadienyl framework provides a stable platform for the controlled deposition of the metal center.

In-situ techniques such as Quadrupole Mass Spectrometry (QMS) and Quartz Crystal Microbalance (QCM) are invaluable for studying these surface reactions in real-time. vaporpulse.com These methods allow for the identification of reaction byproducts and the monitoring of mass changes on the substrate surface during each ALD half-cycle, providing direct insight into the ligand exchange mechanisms. For instance, in the ALD of platinum using a related cyclopentadienyl precursor, vibrational sum-frequency generation (BB-SFG) spectroscopy has been used to directly observe the presence of ligand fragments on the surface during the precursor half-cycle. nih.gov

Optimization of ALD Parameters for Conformal and Uniform Film Growth

Achieving conformal and uniform thin films is a primary advantage of ALD, and this is accomplished through careful optimization of various process parameters. lu.se The key parameters include precursor and co-reactant pulse times, purge times, and deposition temperature, which together define the "ALD window" for a specific process. researchgate.net

Precursor and Co-reactant Dosing: The pulse time for the Bis(isopropylcyclopentadienyl)chromium precursor must be long enough to ensure that the substrate surface is fully saturated. An insufficient dose will result in a lower growth per cycle (GPC) and non-uniform film growth. unswhoexgroup.com Similarly, the co-reactant pulse must be sufficient to completely react with the adsorbed precursor layer.

Purge Times: Adequate purge times are crucial to prevent chemical vapor deposition (CVD)-like growth, which can occur if the precursor and co-reactant are present in the reaction chamber simultaneously. unswhoexgroup.com This leads to uncontrolled film growth and compromises the conformity and uniformity of the film.

Deposition Temperature: The deposition temperature must be within the ALD window. At temperatures below this window, the reaction kinetics may be too slow, leading to incomplete surface reactions. rsc.org Above the ALD window, the precursor may thermally decompose, leading to CVD-type growth and potential film contamination. rsc.org The thermal stability of the precursor is therefore a critical factor, and cyclopentadienyl ligands are known to enhance the thermal stability of organometallic precursors. researchgate.net

The optimization process typically involves systematically varying one parameter while keeping others constant and monitoring the GPC. A saturated GPC across a range of pulse and purge times indicates a self-limiting growth process. epfl.ch

ParameterValueGrowth per Cycle (Å/cycle)Film Uniformity (%)
Precursor Pulse (s)0.10.392
Precursor Pulse (s)0.20.598
Precursor Pulse (s)0.30.599
Purge Time (s)20.495
Purge Time (s)40.599
Purge Time (s)60.599
Temperature (°C)2000.497
Temperature (°C)2500.599
Temperature (°C)3000.599
Temperature (°C)3500.7 (CVD-like)85

This table is illustrative and based on general ALD process optimization principles.

Exploration of Organometallic Molecular Beam Epitaxy (OMBE) Applications

Organometallic Molecular Beam Epitaxy (OMBE), also known as metal-organic molecular beam epitaxy (MOMBE) or chemical beam epitaxy (CBE), is another high-vacuum deposition technique that can utilize organometallic precursors like Bis(isopropylcyclopentadienyl)chromium. OMBE combines the principles of molecular beam epitaxy (MBE) and CVD, using a molecular beam of a gaseous organometallic compound as the source material.

While the searched literature does not specifically detail the use of Bis(isopropylcyclopentadienyl)chromium in OMBE, the general principles of the technique suggest its potential applicability. In an OMBE process, the precursor would be introduced into an ultra-high vacuum chamber and directed towards a heated substrate. The precursor molecules would then thermally decompose on the substrate surface, leading to the epitaxial growth of a chromium-containing film.

The choice of precursor is critical in OMBE, as it must have sufficient volatility to be transported in a molecular beam and decompose cleanly at a suitable substrate temperature, without incorporating impurities into the growing film. The isopropylcyclopentadienyl ligands in Bis(isopropylcyclopentadienyl)chromium would need to desorb cleanly from the surface after decomposition of the parent molecule.

Comparative Analysis of Thin Film Deposition Techniques Utilizing Bis(isopropylcyclopentadienyl)chromium

The choice of deposition technique for a specific application depends on a variety of factors, including the desired film properties, throughput, and cost. When considering a precursor like Bis(isopropylcyclopentadienyl)chromium, a comparative analysis of techniques such as ALD, CVD, and PVD (Physical Vapor Deposition) is warranted.

FeatureAtomic Layer Deposition (ALD)Chemical Vapor Deposition (CVD)Physical Vapor Deposition (PVD)
Precursor Bis(isopropylcyclopentadienyl)chromiumBis(isopropylcyclopentadienyl)chromiumSolid Chromium Target
Mechanism Sequential self-limiting surface reactions azonano.comGas-phase and surface reactions azonano.comSputtering or evaporation
Conformality Excellent, ideal for high-aspect-ratio structures lu.seGood, but can be limited by diffusion researchgate.netLine-of-sight, poor for complex geometries
Thickness Control Atomic-level precision azonano.comGood, but less precise than ALDGood, monitored by quartz crystal
Deposition Rate SlowFastVariable, generally moderate to fast
Film Purity High, due to controlled ligand removalCan have impurities from incomplete decompositionHigh, but can have target material impurities
Temperature Generally lower than CVD rsc.orgTypically higher temperatures requiredVariable, can be near room temperature

This table provides a general comparison. Specific performance depends on the exact process conditions.

For applications requiring highly conformal coatings on complex 3D structures with precise thickness control, ALD would be the preferred method. lu.se For applications where a higher deposition rate is critical and some trade-off in conformality is acceptable, MOCVD could be a more suitable choice. researchgate.net PVD techniques, while not utilizing the organometallic precursor directly, offer a baseline for comparison in terms of achievable film properties for pure chromium.

Integration of Chromium Films into Multilayered Device Architectures

The ability of ALD to deposit highly conformal and pinhole-free films makes it particularly attractive for creating ultrathin and continuous chromium layers within complex device structures. For example, in microelectronics, a thin ALD-grown chromium nitride layer could serve as an effective diffusion barrier to prevent the intermixing of copper and silicon layers.

In the context of magnetic recording media, the precise thickness control afforded by ALD could be used to fabricate multilayer stacks with tailored magnetic properties. azonano.com Similarly, in optical coatings, the ability to deposit uniform chromium layers with controlled thickness is essential for producing anti-reflective coatings or neutral density filters.

The successful integration of chromium films deposited from Bis(isopropylcyclopentadienyl)chromium would depend on the ability to achieve the desired film properties and to ensure compatibility with the other materials and processing steps used in the device fabrication sequence.

Catalytic Applications and Mechanistic Insights of Bis I Propylcyclopentadienyl Chromium

Evaluation as a Precursor for Homogeneous and Heterogeneous Catalysis

Bis(i-propylcyclopentadienyl)chromium, an organometallic compound, is anticipated to serve as a valuable precursor for both homogeneous and heterogeneous catalysis. researchgate.net The isopropyl substituents on the cyclopentadienyl (B1206354) rings can influence the compound's solubility, stability, and electronic properties, thereby affecting its performance as a catalyst precursor compared to unsubstituted chromocene (B72048).

Currently, there is a lack of specific studies investigating the use of this compound as a catalyst for [2+2+1] coupling reactions. However, chromium catalysts, in general, have been explored for various cycloaddition reactions. For instance, resin-based chromium catalysts have been successfully employed in [6π+2π] cycloaddition reactions, demonstrating yields comparable to photochemical and thermal methods. nih.gov Given the ability of chromium to mediate such transformations, it is plausible that active catalytic species derived from this compound could facilitate [2+2+1] couplings, although experimental verification is required.

The most well-documented application of chromocene and its derivatives is in the field of ethylene (B1197577) polymerization. wikipedia.orgresearchgate.net When supported on silica (B1680970), chromocene forms the basis of the Union Carbide catalyst, a system known for producing high-density polyethylene (B3416737) (HDPE). wikipedia.orguu.nl It is highly probable that this compound, when supported on materials like silica or silica-alumina, would also be an active catalyst for ethylene polymerization. researchgate.net The isopropyl groups may influence the catalyst's activity, the molecular weight of the resulting polymer, and its response to chain transfer agents like hydrogen. researchgate.net For instance, studies on supported bis(indenyl)- and bis(fluorenyl)-chromium catalysts, which are structurally related, have shown that the nature of the cyclopentadienyl-type ligand significantly impacts polymerization behavior. researchgate.net

The choice of support and activation conditions are crucial. For many chromium-based polymerization catalysts, activation involves heating in an oxygen-containing atmosphere to convert Cr(III) to the active Cr(VI) state. google.comwikipedia.org The interaction between the chromium precursor and the support material, such as the formation of chromate (B82759) esters on silica, is a key aspect of catalyst preparation. wikipedia.org

Table 1: Comparison of Supported Chromium Polymerization Catalysts

Catalyst System Support Polymer Produced Key Characteristics
Chromocene Silica High-Density Polyethylene (HDPE) Forms the basis of the Union Carbide catalyst; sensitive to hydrogen as a chain transfer agent. researchgate.netwikipedia.orgresearchgate.net
Bis(benzene)chromium Silica-Alumina High Molecular Weight Polyethylene Requires an acidic support for high activity; shows lower response to hydrogen compared to supported chromocene. researchgate.net

While specific examples of this compound in general C-C and C-X bond-forming reactions are not readily found in the literature, the field of transition metal-catalyzed cross-coupling is vast. numberanalytics.comillinois.edusigmaaldrich.comalevelchemistry.co.uk Organometallic compounds of other metals, such as ferrocene (B1249389) derivatives, have been utilized as ligands in palladium-catalyzed cross-coupling reactions. mdpi.comwikipedia.org It is conceivable that this compound could be used to generate chromium-based catalysts for such transformations, or that the cyclopentadienyl ligands themselves, after modification, could serve in catalysis. However, without experimental data, this remains speculative.

In Situ Generation of Active Catalytic Species from this compound

The generation of active catalytic species in situ is a common strategy in catalysis. For metallocene-based catalysts, this often involves the reaction of the precursor with a co-catalyst or activator. In the context of polymerization, depositing this compound onto a support like silica would constitute an in-situ generation of the active catalyst, as the interaction with the support's surface hydroxyl groups is believed to form the active sites. wikipedia.org In other catalytic systems, activators like alkylaluminum compounds are used to generate the catalytically active species. For example, in some chromium-catalyzed ethylene oligomerization systems, a chromium(III) precursor is activated with methylaluminoxane (B55162) (MAO). mdpi.com A similar approach could potentially be applied to this compound to generate a catalytically active species for various reactions. Research on zirconocene (B1252598) pre-catalysts has shown that in-situ activation through ligand dissociation can lead to highly active species for reactions like the synthesis of N-acylpyrazoles. nih.govresearchgate.net This suggests that similar in-situ activation pathways could be accessible for this compound.

Mechanistic Studies of Catalyst Activation, Turnover, and Deactivation Pathways

Detailed mechanistic studies specifically for this compound are not available. However, the mechanisms of related chromium catalysts offer significant insights. For silica-supported chromocene polymerization catalysts, the proposed mechanism involves the reaction of the chromocene with surface silanol (B1196071) groups to form a surface-bound chromium species. This species is believed to be the active site for polymerization, which proceeds through the coordination and insertion of ethylene monomers. researchgate.netwikipedia.org

For chromium-catalyzed ethylene oligomerization, a widely accepted metallacyclic mechanism is often invoked. This involves the formation of a chromium-metallacycle intermediate, which can then undergo further reactions to produce linear alpha-olefins. nih.gov The oxidation state of the chromium center during catalysis is a subject of ongoing research, with both Cr(I)/Cr(III) and Cr(II)/Cr(IV) redox cycles being proposed for different systems. nih.gov Deactivation pathways for chromium catalysts can include the formation of inactive sandwich complexes or the reduction or oxidation of the chromium center to an inactive state. nih.gov

Ligand Tuning Strategies for Enhanced Catalytic Activity and Selectivity

Ligand tuning is a powerful tool for modifying the behavior of transition metal catalysts. researchgate.netresearchgate.net In the case of this compound, the isopropyl groups themselves represent a form of ligand tuning compared to the parent chromocene. These bulky alkyl groups can alter the steric environment around the chromium center, which can influence substrate coordination and the selectivity of the catalytic reaction. For instance, in ethylene oligomerization catalysts based on chromium with PNP ligands, modifying the substituents on the ligand backbone has been shown to tune the selectivity towards either 1-hexene (B165129) or 1-octene. mdpi.com

Further tuning of the cyclopentadienyl ligand in chromocene-type complexes could involve introducing other functional groups to alter the electronic properties or to provide a secondary coordination site. Such modifications can impact the catalyst's activity, stability, and the properties of the resulting products. For example, chiral ferrocenyl phosphines are used as ligands in asymmetric catalysis, demonstrating how modifications to the cyclopentadienyl ligand can induce selectivity. wikipedia.org While specific examples for this compound are lacking, the principles of ligand design from related metallocene systems would be applicable.

Future Research Directions and Emerging Paradigms in Bis I Propylcyclopentadienyl Chromium Chemistry

Design and Synthesis of Advanced Bis(i-propylcyclopentadienyl)chromium Derivatives

The foundational cyclopentadienyl (B1206354) (Cp) ligand is a cornerstone of modern organometallic chemistry, and its derivatives are fundamental in tailoring the properties of metal complexes for applications in catalysis and materials science. nih.gov Future work in the realm of this compound will focus on the strategic design and synthesis of new derivatives to fine-tune its reactivity, stability, and selectivity.

The synthetic approaches to new chromium(II) dicarbonyl complexes bearing substituted η3-allyl and η5-cyclopentadienyl ligands have been established. capes.gov.br These methods, which involve the oxidative addition of an allyl bromide to a chromium precursor followed by the introduction of the cyclopentadienyl ligand, can be adapted to create a library of this compound derivatives. capes.gov.br For instance, modifying the isopropyl substituent on the cyclopentadienyl ring or introducing other functional groups can alter the steric and electronic environment around the chromium center.

A key area of development is the synthesis of half-sandwich complexes, which have shown high activity as single-site catalysts. researchgate.net By replacing one of the i-propylcyclopentadienyl ligands with other coordinating groups, such as naphthyridine-functionalized cyclopentadienyl ligands, new catalysts with enhanced performance for polymerization reactions could be developed. researchgate.net The synthesis of chromium(III) mesityl complexes has been achieved through methods like protonolysis and salt metathesis, demonstrating the feasibility of creating diverse chromium coordination environments. nih.gov Similarly, the synthesis of rare nitrido cyclopentadienyl complexes of chromium(VI) highlights the potential for accessing higher oxidation states and novel bonding motifs. acs.org

Future synthetic strategies will likely target derivatives with specific electronic properties. For example, the introduction of electron-donating or electron-withdrawing groups on the cyclopentadienyl rings can modulate the redox potential of the chromium center, impacting its catalytic activity. wikipedia.org The synthesis of derivatives with tailored solubility and volatility will also be crucial for their application as precursors in deposition processes.

Table 1: Synthetic Pathways for Chromium Cyclopentadienyl Derivatives

PrecursorReagent(s)Product TypePotential ApplicationReference
Tris(acetonitrile)tricarbonylchromiumAllyl bromide, Substituted Cyclopentadienyl Anionη3-Allyl η5-Cyclopentadienyl Chromium(II) DicarbonylCatalysis capes.gov.br
Chromocene (B72048)1,3-diisopropylimidazolium chloride, MesMgBr, IodineCyclopentadienyl Chromium(III) MesitylCatalysis nih.gov
NCr(I)(NPri2)2NaCpη1-Cyclopentadienyl Chromium(VI) NitridoAdvanced Materials acs.org
Chromium(III) Half-Sandwich ComplexesNaphthyridine-functionalized Cyclopentadienyl LigandsSingle-Site CatalystsPolymerization researchgate.net

Integration into Complex Hybrid Organic-Inorganic Materials Systems

The integration of organometallic complexes like this compound into hybrid organic-inorganic materials is a rapidly emerging field with the potential to create materials with novel synergistic properties. nih.govuni-regensburg.de These hybrid systems can combine the processability and functionality of organic components with the robustness and unique electronic or magnetic properties of the inorganic metal center.

One promising approach is the use of organometallic complexes as building blocks for coordination polymers (CPs). nih.govuni-regensburg.de By designing this compound derivatives with suitable linking groups, it is possible to construct one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govuni-regensburg.de For example, organometallic complexes with "naked" polyphosphorus or polyantimony ligands have been used to link metal ions, forming a variety of supramolecular structures. nih.govuni-regensburg.de This concept can be extended by incorporating N-donor organic molecules to create unique organometallic-organic hybrid CPs. nih.govuni-regensburg.de

The development of hybrid materials for applications such as catalysis and environmental remediation is another key research direction. For instance, inorganic polymeric materials functionalized with iron have been synthesized and used for the removal of Cr(VI) from water. mdpi.com Similarly, this compound could be supported on or integrated into polymeric or porous materials to create heterogeneous catalysts with enhanced stability and recyclability. The introduction of metal-organic units into polyoxometalate (POM) systems can render the resulting hybrid materials insoluble, making them suitable for use as recyclable catalysts. acs.org

The surface modification of metal nanoparticles with organic ligands is crucial for modulating the plasmonic behavior of metal-ligand hybrid systems, which are widely used in optoelectronic devices. digitellinc.com this compound derivatives could be designed to act as ligands for nanoparticles, creating hybrid materials with tailored optical and electronic properties for use in sensors and other devices. rsc.org

Exploration of Novel Reaction Pathways and Catalytic Transformations

While organometallic compounds are widely used as catalysts, the exploration of new reaction pathways and catalytic transformations for specific complexes like this compound remains a fertile area of research. wikipedia.org The unique electronic structure of the chromium center, influenced by the i-propylcyclopentadienyl ligands, can enable novel reactivity.

A significant area of future research is in the field of polymerization catalysis. Cyclopentadienyl-functionalized chromium(III) half-sandwich complexes have already demonstrated high activity as single-site catalysts for producing ultrahigh molecular weight polyethylene (B3416737). researchgate.net Further modification of the ligand sphere around the chromium in this compound could lead to catalysts with improved control over polymer properties such as molecular weight, branching, and stereochemistry.

The cyclopentadienyl ligand itself can be more than just a spectator, actively participating in reactions. nih.gov Research has shown that the Cp ring can act as a reservoir for protons, hydrides, or hydrogen atoms, playing a key role in various catalytic cycles, including H₂ production and N₂ reduction. nih.govresearchgate.net Investigating the potential for the i-propylcyclopentadienyl ligands in this compound to participate in such non-innocent ligand behavior could uncover new catalytic applications.

Furthermore, the exploration of multimetallic catalysis, where two or more different metal catalysts work in concert, offers exciting possibilities. nih.gov this compound could be paired with other transition metal catalysts to achieve transformations not possible with a single catalyst. nih.gov For example, in enantioselective transformations, cobalt catalysts have shown high efficiency, and exploring synergistic effects with chromium complexes could lead to novel catalytic systems. acs.org The development of chromium(III) complexes of cross-bridged tetraazamacrocycles highlights the potential for creating catalytically active metal ions with enhanced stability. nih.gov

Advanced In-Situ Characterization during Deposition and Catalysis

To truly understand and optimize the performance of materials derived from this compound in applications like thin-film deposition and catalysis, it is essential to study them under working conditions. chimia.ch Advanced in-situ and operando spectroscopic techniques are crucial for observing the dynamic structural changes that catalysts and precursors undergo during a reaction or deposition process. chimia.chchimia.ch

Operando spectroscopy combines the real-time characterization of a material's structure with the simultaneous measurement of its performance, such as catalytic activity and selectivity. chimia.ch Techniques like combined time-resolved UV-Vis and Raman spectroscopy, coupled with online product analysis via mass spectrometry, can provide valuable information on the changing state of a catalyst during operation. rsc.org For example, such methods can monitor the oxidation state of chromium and the formation of coke on the catalyst surface during dehydrogenation reactions. rsc.org

The development of specialized reactor cells is key to enabling these advanced characterization methods under relevant industrial conditions of high temperature and pressure. chimia.ch The application of synchrotron-based techniques, such as X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), in an operando setup allows for the detailed investigation of the metal speciation and the evolution of nanoparticles during catalyst preparation and reaction. youtube.com Emerging methods like modulation-excitation spectroscopy (MES) and quick-extended X-ray absorption fine structure (QEXAFS) promise even greater sensitivity for studying dynamic systems. chimia.ch

For paramagnetic organometallic complexes like many chromium compounds, specialized techniques are particularly powerful for evaluating electronic structure and bonding. researchgate.net These include electron paramagnetic resonance (EPR), magnetic circular dichroism (MCD), and nuclear magnetic resonance (NMR) spectroscopies. researchgate.net Applying these techniques in situ will provide unprecedented insight into the reactive intermediates and mechanisms involved in catalysis and material formation. libretexts.org

Table 2: Advanced In-Situ and Operando Characterization Techniques

TechniqueInformation GainedApplication AreaReference
Operando UV-Vis/Raman SpectroscopyCatalyst oxidation state, coke formation, long-term deactivationHeterogeneous Catalysis rsc.org
Operando X-ray Absorption Spectroscopy (XAS)Metal speciation, nanoparticle genesisCatalyst Preparation, Catalysis youtube.com
Operando X-ray Diffraction (XRD)Crystalline structure of catalystHeterogeneous Catalysis chimia.ch
Paramagnetic NMR SpectroscopyElectronic structure, bonding in open-shell complexesMechanistic Studies researchgate.net
Magnetic Circular Dichroism (MCD)Ligand interactions, oxidation and spin state, geometryElectronic Structure Analysis researchgate.net

Synergistic Approaches Combining Experimental and Computational Methodologies for Predictive Research

The synergy between experimental and computational chemistry has become an indispensable tool for advancing the understanding of complex chemical systems. acs.orgrsc.org For this compound and its derivatives, combining experimental synthesis and characterization with theoretical calculations offers a powerful paradigm for predictive research. bioengineer.org

Computational methods, particularly Density Functional Theory (DFT), can provide fundamental insights into the structures, properties, and reactivities of organometallic molecules. acs.orgwindows.net DFT calculations can be used to predict the geometries of new derivatives, elucidate reaction mechanisms, and understand the electronic structure that governs their catalytic activity. nih.gov For example, DFT studies have been instrumental in understanding the bonding in titanocene (B72419) σ-borane complexes and aiding in the structural determination of ruthenium complexes, even correcting initial interpretations of X-ray diffraction data. acs.org

In the context of this compound, DFT can be used to model the influence of substituents on the cyclopentadienyl rings on the electronic properties and redox potentials of the chromium center. nih.govresearchgate.net Such calculations can guide the design of new derivatives with desired catalytic properties. For instance, DFT has been used to investigate the complexation of host-guest systems, which is relevant for designing hybrid materials. mdpi.com Furthermore, theoretical studies on the electronic ground states of lanthanide complexes have shown that the ligand environment can dictate the electronic configuration, a concept that is highly relevant to the design of new chromium catalysts. acs.org

The combination of experimental techniques like high-resolution threshold ionization spectroscopy with DFT calculations has been shown to unravel the complex interplay of intramolecular interactions and solvation effects on the redox properties of chromium sandwich compounds. nih.govresearchgate.net This integrated approach, where theoretical predictions are validated by experimental results and experimental observations are explained by theoretical models, will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives. rsc.org

Q & A

What experimental design strategies are recommended for optimizing the synthesis of Bis(I-propylcyclopentadienyl)chromium?

Basic Research Focus
To optimize synthesis, employ statistical experimental design (e.g., factorial or response surface methodology) to systematically evaluate reaction parameters such as temperature, solvent polarity, ligand-to-metal ratio, and reaction time. Use ANOVA to identify significant factors and interactions impacting yield and purity . For reproducibility, document reagent sources, purity grades, and storage conditions (e.g., anhydrous handling for moisture-sensitive intermediates) .

Advanced Consideration
Incorporate in-situ spectroscopic monitoring (e.g., UV-Vis, NMR) to track intermediate formation and ligand coordination dynamics. Pair with density functional theory (DFT) calculations to predict steric and electronic effects of substituents on cyclopentadienyl ligands, guiding rational synthesis optimization .

How can spectroscopic and crystallographic data resolve contradictions in reported structural properties of this compound?

Basic Research Focus
Use X-ray crystallography to resolve ambiguities in molecular geometry, such as bond angles or ligand conformation discrepancies. Cross-validate with vibrational spectroscopy (IR/Raman) to confirm symmetry deviations or ligand-metal bonding modes. Ensure data collection at low temperatures to minimize thermal motion artifacts .

Advanced Consideration
Apply high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) to detect trace impurities or isomerization byproducts. Compare experimental results with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies arising from dynamic ligand behavior in solution vs. solid-state structures .

What methodologies are effective for analyzing the redox behavior of this compound in catalytic applications?

Basic Research Focus
Conduct cyclic voltammetry (CV) under inert conditions to determine oxidation states and electron-transfer kinetics. Use controlled-potential electrolysis coupled with UV-Vis spectroscopy to identify intermediates. Validate with bulk electrolysis and product quantification (e.g., GC-MS) .

Advanced Consideration
Investigate solvent and electrolyte effects on redox potentials using Marcus theory. Pair electrochemical data with operando X-ray absorption spectroscopy (XAS) to correlate electronic structure changes with catalytic activity. Compare with analogous metallocenes (e.g., ferrocene derivatives) to establish structure-activity trends .

How can researchers address discrepancies in reported catalytic efficiency of this compound in polymerization reactions?

Basic Research Focus
Standardize reaction conditions (temperature, monomer-to-catalyst ratio, solvent) across studies. Use gel permeation chromatography (GPC) to analyze polymer molecular weight distributions and quantify branching/defects. Report turnover frequencies (TOF) with error margins to account for batch variability .

Advanced Consideration
Apply kinetic isotope effects (KIE) or stereochemical probes to elucidate rate-determining steps. Use stopped-flow techniques to monitor initiation and propagation kinetics. Cross-reference with computational studies (e.g., DFT for transition-state analysis) to reconcile experimental vs. theoretical activation barriers .

What strategies ensure reliable characterization of ligand substitution kinetics in this compound complexes?

Basic Research Focus
Use pseudo-first-order kinetics under excess ligand conditions, monitored via UV-Vis or 1H^{1}\text{H} NMR. Employ Eyring plots to determine activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger). Validate with isotopic labeling (e.g., deuterated ligands) to assess steric vs. electronic contributions .

Advanced Consideration
Integrate stopped-flow spectroscopy with time-resolved XAS to capture transient intermediates. Compare with ab initio molecular dynamics (AIMD) simulations to model ligand exchange pathways and solvent coordination effects .

How should researchers design experiments to investigate the steric effects of I-propyl substituents on Bis(I-propylcyclopenthenyll)chromium’s reactivity?

Basic Research Focus
Synthesize analogs with varying substituents (e.g., methyl, tert-butyl) and compare reaction rates in standardized catalytic or ligand-exchange assays. Use X-ray crystallography to quantify steric parameters (e.g., Tolman cone angles) .

Advanced Consideration
Employ molecular docking studies to predict steric clashes in substrate binding. Validate with single-crystal-to-single-crystal (SCSC) transformations to observe real-time structural changes under reactive conditions .

What computational approaches are recommended for modeling the electronic structure of this compound?

Basic Research Focus
Use DFT with hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Cr) to calculate frontier molecular orbitals (HOMO/LUMO) and Mulliken charges. Compare with experimental UV-Vis and electrochemical data .

Advanced Consideration
Apply multireference methods (e.g., CASSCF) to account for strong electron correlation in open-shell intermediates. Couple with QM/MM simulations to model solvent and counterion effects on redox potentials .

How can researchers critically evaluate conflicting reports on the thermal stability of this compound?

Basic Research Focus
Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2_2, O2_2) to assess decomposition pathways. Use differential scanning calorimetry (DSC) to identify phase transitions or exothermic events. Cross-validate with in-situ FTIR to detect gaseous decomposition products .

Advanced Consideration
Conduct accelerated aging studies with Arrhenius modeling to predict long-term stability. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface oxidation states post-degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.